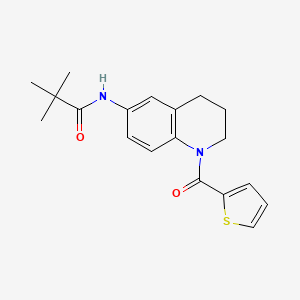

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Tetrahydroisoquinolines

Tetrahydroisoquinolines are significant due to their relevance in pharmaceuticals and natural products. The synthesis techniques often involve intricate steps that include lithiation, alkylation, and cycloaddition reactions. For instance, the lateral lithiation of N'-(2-methylbenzyl)-N,N-dimethylurea and N-(2-methylbenzyl)pivalamide, followed by the reaction with electrophiles, has been shown to yield side-chain substituted derivatives, leading to tetrahydroisoquinolines under certain conditions (Smith, El‐Hiti, & Hegazy, 2010). Similarly, a one-pot bicycloannulation method has been developed for synthesizing tetrahydroisoquinoline systems, demonstrating the versatility of synthetic techniques in accessing complex heterocyclic frameworks (Padwa et al., 2000).

Cross-Coupling and Cyclization Reactions

Cross-coupling and cyclization reactions are pivotal for constructing aromatic compounds, which are core structures in many drugs and advanced materials. Research has introduced methods for the metal-free synthesis of 3-arylquinolin-2-ones, showcasing the efficiency of phenyliodine bis(trifluoroacetate) (PIFA) in oxidative C(sp2)-C(sp2) bond formations alongside 1,2-aryl migration (Liu et al., 2013). This area of study is crucial for developing novel routes to bioactive molecules with potential pharmaceutical applications.

Structural and Conformational Analysis

Understanding the structure and conformation of chemical compounds is essential for their practical application in drug design and material science. For example, the crystal structure analysis of (2,2-dimethyl-propionyl) thiourea, a related compound, provided insights into its conformation and intermolecular interactions, which are vital for rationalizing reactivity and designing new compounds (González et al., 2020).

Functionalization of sp2 C-H Bonds

The directed functionalization of sp2 C-H bonds represents a strategic approach for modifying aromatic compounds, enabling the introduction of functional groups in precise locations. This strategy has been exemplified by the cobalt-catalyzed, aminoquinoline-directed functionalization of phosphinic amide sp2 C-H bonds, which facilitates the coupling with alkynes, alkenes, and allyl pivalate, illustrating a pathway towards diversely functionalized aromatic compounds (Nguyen, Grigorjeva, & Daugulis, 2016).

Mecanismo De Acción

Target of Action

It is known that thiophene-based compounds exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound may interact with its targets to modulate these biological processes.

Análisis Bioquímico

Biochemical Properties

They have been found to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Molecular Mechanism

The molecular mechanism of action of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is not well-defined due to the lack of specific studies on this compound. It is known that thiophene derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-19(2,3)18(23)20-14-8-9-15-13(12-14)6-4-10-21(15)17(22)16-7-5-11-24-16/h5,7-9,11-12H,4,6,10H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKYBHQAYAIECU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide](/img/structure/B3014666.png)

![N-[2-(3-Hydroxyoxan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3014667.png)

![N-[1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B3014671.png)

![2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B3014680.png)

![Methyl 1-{[(2-methylpropyl)carbamoyl]amino}cyclohexanecarboxylate](/img/structure/B3014683.png)

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3014686.png)

![N-(2-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3014687.png)